molecular formula C16H22N4O3S B2580913 1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 2034262-89-8

1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2580913
CAS No.: 2034262-89-8
M. Wt: 350.44
InChI Key: FVAOOMMMIVIULT-UHFFFAOYSA-N
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Description

“1-isopropyl-N-(4-(3-methoxyazetidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a compound that has been mentioned in patents for its cytotoxic and/or anti-mitotic activity . It’s used in pharmaceutical compositions and is associated with the treatment of cancer and other diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an imidazole ring, a sulfonamide group, and a methoxyazetidine group. These functional groups contribute to the compound’s biological activity .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • The compound has been used in chemical synthesis, such as the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating its utility in the formation of heterocyclic compounds through nucleophilic addition and cyclization reactions. The process includes a developed method for synthesizing target heterocyclic compounds without isolating intermediates, proposing a mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).

Antibacterial and Antitubercular Activity

  • The compound has been involved in synthesizing derivatives with significant antimicrobial and antitubercular activities. For instance, a series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives were synthesized, showing substantial activity against various bacterial strains, including Mycobacterium tuberculosis, demonstrating its potential in addressing infectious diseases (Ranjith et al., 2014).

Anticancer Evaluation

  • Derivatives of the compound have been synthesized and evaluated for anticancer activities. For example, pyrazole derivatives containing the compound's moiety have been synthesized and assessed for their in vitro anticancer activity against Ehrlich ascites carcinoma cells, showing promising results compared to standard drugs (El-Gaby et al., 2017).

Enzyme Inhibition Studies

  • The compound has been a part of studies focusing on enzyme inhibition, like carbonic anhydrase inhibitors. Research in this domain has involved the preparation of derivatives incorporating various moieties and testing their inhibitory potencies against human isoforms of enzymes, showcasing the compound's relevance in medicinal chemistry (Abdel-Aziz et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, compounds with similar structures have been shown to interfere with microtubule dynamics, disrupting cell division and exhibiting anticancer activity .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-12(2)20-10-16(17-11-20)24(21,22)18-13-4-6-14(7-5-13)19-8-15(9-19)23-3/h4-7,10-12,15,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAOOMMMIVIULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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